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molecular formula C3H6F6O4 B1205078 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- CAS No. 677-71-4

2,2-Propanediol,1,1,1,3,3,3-hexafluoro-

Cat. No. B1205078
M. Wt: 220.07 g/mol
InChI Key: SNZAEUWCEHDROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04705904

Procedure details

In this single stage case, the hexafluoroacetone (6FK) produced may be assayed by continuous adsorption in water. Hexafluoroacetone trihydrate (6FK.3H2,0) which was produced may then be determined by direct GLC analysis using an internal standard. Alternatively, 6FK.3H2, may be determined by potentiometric titration against a standard NaOH. Titer to pH of 4 is due to hydrogenfluoride, if present; titer from pH of 4 to pH of 9 is due to 6FK.3H2 0. Optionally, the 6FK may be recovered by passage through a dry ice condensing system to give 6FK liquid (BP-28° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([C:5]([F:8])([F:7])[F:6])=[O:4]>O>[OH2:4].[OH2:4].[OH2:4].[F:1][C:2]([F:10])([F:9])[C:3]([C:5]([F:8])([F:7])[F:6])=[O:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.O.O.FC(C(=O)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04705904

Procedure details

In this single stage case, the hexafluoroacetone (6FK) produced may be assayed by continuous adsorption in water. Hexafluoroacetone trihydrate (6FK.3H2,0) which was produced may then be determined by direct GLC analysis using an internal standard. Alternatively, 6FK.3H2, may be determined by potentiometric titration against a standard NaOH. Titer to pH of 4 is due to hydrogenfluoride, if present; titer from pH of 4 to pH of 9 is due to 6FK.3H2 0. Optionally, the 6FK may be recovered by passage through a dry ice condensing system to give 6FK liquid (BP-28° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([C:5]([F:8])([F:7])[F:6])=[O:4]>O>[OH2:4].[OH2:4].[OH2:4].[F:1][C:2]([F:10])([F:9])[C:3]([C:5]([F:8])([F:7])[F:6])=[O:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.O.O.FC(C(=O)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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